molecular formula C19H16N4O3S B2588538 methyl 2-[(3,4-dimethylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate CAS No. 946241-77-6

methyl 2-[(3,4-dimethylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate

Cat. No.: B2588538
CAS No.: 946241-77-6
M. Wt: 380.42
InChI Key: KZDWBWXOGLNARL-UHFFFAOYSA-N
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Description

Methyl 2-[(3,4-dimethylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate is a complex organic compound belonging to the class of thiadiazoloquinazolines This compound is characterized by its unique structure, which includes a quinazoline core fused with a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(3,4-dimethylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 3,4-dimethylaniline with a suitable quinazoline derivative, followed by cyclization with a thiadiazole precursor. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and prolonged reaction times to ensure complete conversion and high yields .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of microwave-assisted synthesis has also been explored to reduce reaction times and energy consumption .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(3,4-dimethylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 2-[(3,4-dimethylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(2,5-dimethoxyphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate
  • Methyl 2-[(3,4-dimethylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the dimethylphenyl group, which imparts distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

methyl 2-(3,4-dimethylanilino)-5-oxo-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3S/c1-10-4-6-13(8-11(10)2)20-18-22-23-16(24)14-7-5-12(17(25)26-3)9-15(14)21-19(23)27-18/h4-9H,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZDWBWXOGLNARL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NN3C(=O)C4=C(C=C(C=C4)C(=O)OC)N=C3S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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